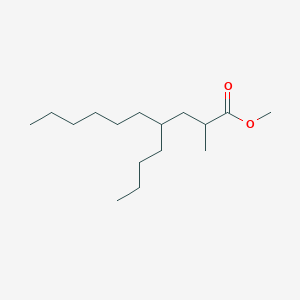
Methyl 4-butyl-2-methyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-butyl-2-methyldecanoate is an organic compound with the molecular formula C16H32O2 It is a methyl ester derivative of decanoic acid, specifically substituted with butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-butyl-2-methyldecanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-butyl-2-methyldecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-butyl-2-methyldecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: 4-butyl-2-methyldecanoic acid.
Reduction: 4-butyl-2-methyldecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-butyl-2-methyldecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of methyl 4-butyl-2-methyldecanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. These products can then participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-butyl-2-methyloctanoate
- Methyl 4-butyl-2-methylhexanoate
- Methyl 4-butyl-2-methylheptanoate
Uniqueness
Methyl 4-butyl-2-methyldecanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds results in different solubility, boiling point, and reactivity characteristics.
Properties
CAS No. |
88016-21-1 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
methyl 4-butyl-2-methyldecanoate |
InChI |
InChI=1S/C16H32O2/c1-5-7-9-10-12-15(11-8-6-2)13-14(3)16(17)18-4/h14-15H,5-13H2,1-4H3 |
InChI Key |
NEOYKDNYLDLPBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















